![molecular formula C14H13N3O2S B14077942 2-[4-(Methanesulfinyl)-2-methoxyphenyl]imidazo[1,2-a]pyrazine CAS No. 102362-14-1](/img/structure/B14077942.png)
2-[4-(Methanesulfinyl)-2-methoxyphenyl]imidazo[1,2-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-a]pyrazine, 2-[2-methoxy-4-(methylsulfinyl)phenyl]- is a versatile heterocyclic compound that has garnered significant interest in the fields of organic synthesis and drug development. This compound features a fused bicyclic structure, combining an imidazole ring with a pyrazine ring, and is further substituted with a methoxy group and a methylsulfinyl group on the phenyl ring. Its unique structure imparts a range of chemical and biological properties, making it a valuable scaffold in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves multicomponent reactions (MCRs), which are efficient and atom-economical methods. One common approach is the iodine-catalyzed three-component condensation reaction. This method involves the reaction of an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide at room temperature, leading to the formation of imidazo[1,2-a]pyrazine derivatives in good yields .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyrazine derivatives often employs similar multicomponent reactions due to their efficiency and scalability. The use of inexpensive and readily available catalysts like iodine further enhances the feasibility of large-scale production .
化学反応の分析
Types of Reactions
Imidazo[1,2-a]pyrazine derivatives undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Imidazo[1,2-a]pyrazine derivatives have a wide range of applications in scientific research:
作用機序
The mechanism of action of imidazo[1,2-a]pyrazine derivatives varies depending on their specific biological activity. For example, anticancer derivatives may inhibit cell proliferation by targeting specific kinases or enzymes involved in cell cycle regulation . The molecular targets and pathways involved can include DNA intercalation, inhibition of topoisomerases, and disruption of microtubule dynamics .
類似化合物との比較
Imidazo[1,2-a]pyrazine derivatives can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also feature a fused bicyclic structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[4,5-b]pyridines: These compounds have a different nitrogen position in the fused ring system, which can affect their biological activity and pharmacokinetic properties.
Imidazo[4,5-c]pyridines: Similar to imidazo[1,2-a]pyrazines, these compounds have been shown to possess potent inotropic activity.
特性
CAS番号 |
102362-14-1 |
|---|---|
分子式 |
C14H13N3O2S |
分子量 |
287.34 g/mol |
IUPAC名 |
2-(2-methoxy-4-methylsulfinylphenyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C14H13N3O2S/c1-19-13-7-10(20(2)18)3-4-11(13)12-9-17-6-5-15-8-14(17)16-12/h3-9H,1-2H3 |
InChIキー |
CXWQTCGUKRMZOM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)S(=O)C)C2=CN3C=CN=CC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


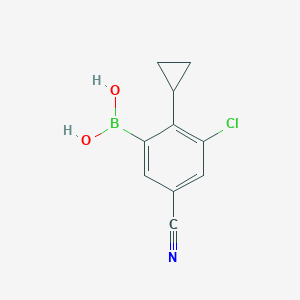
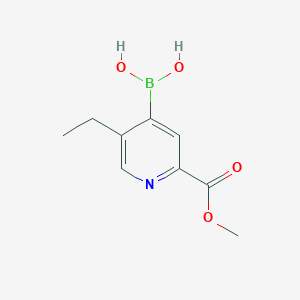
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077883.png)
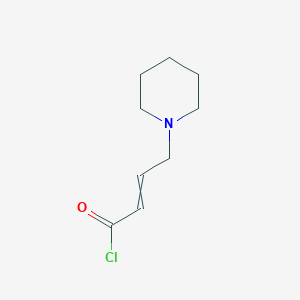
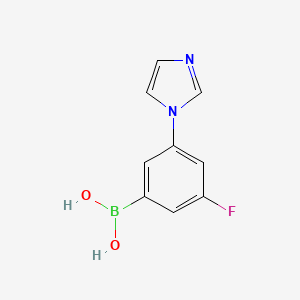
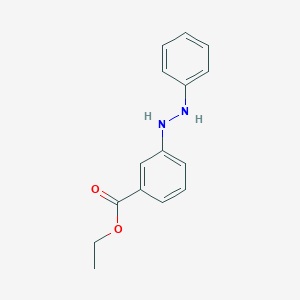
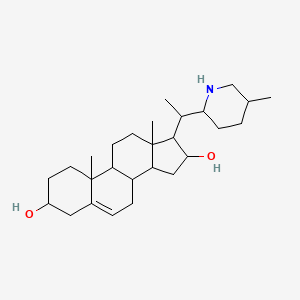
![1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B14077912.png)
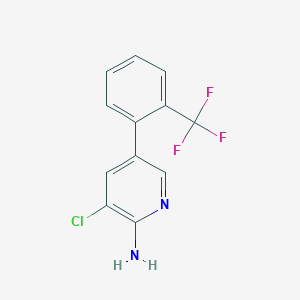
![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide](/img/structure/B14077925.png)
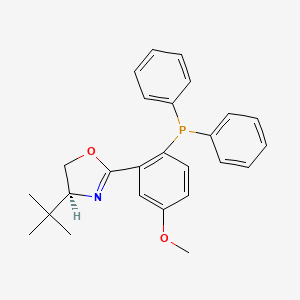
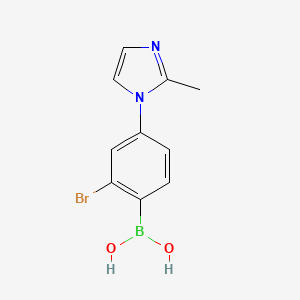
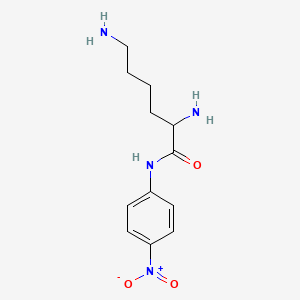
![Methyl 4-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14077952.png)
